
(2S,3R)-2-ethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-ethylpyrrolidin-3-ol: is a chiral organic compound. Its systematic name reflects its stereochemistry: the 2S configuration at the second carbon and the 3R configuration at the third carbon. The compound consists of a pyrrolidine ring with an ethyl group (C2H5) and a hydroxyl group (OH) attached. The absolute configuration of this compound is crucial for understanding its behavior and interactions with other molecules .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of (2S,3R)-2-ethylpyrrolidin-3-ol . One common approach involves the reduction of a precursor ketone or aldehyde. For example, the reduction of 2-ethylpyrrolidin-3-one using a reducing agent (such as sodium borohydride) yields the desired alcohol. Other methods include reductive amination or asymmetric synthesis using chiral catalysts.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Chemical Reactions Analysis
Reactivity::
(2S,3R)-2-ethylpyrrolidin-3-ol: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction to yield the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Reduction yields the alcohol.
- Oxidation leads to the corresponding ketone.
Scientific Research Applications
(2S,3R)-2-ethylpyrrolidin-3-ol: finds applications in various fields:
Medicine: It may serve as a building block for pharmaceutical compounds.
Chemical Synthesis: Researchers use it as a chiral auxiliary in asymmetric synthesis.
Biological Studies: Its stereochemistry influences interactions with enzymes and receptors.
Mechanism of Action
The compound’s mechanism of action varies based on its application. For instance:
- In drug design, it may bind to specific receptors or enzymes, affecting cellular processes.
- In chemical reactions, its stereochemistry influences reaction pathways.
Comparison with Similar Compounds
(2S,3R)-2-ethylpyrrolidin-3-ol: stands out due to its unique stereochemistry. Similar compounds include other pyrrolidinols or related chiral molecules.
Properties
CAS No. |
921202-88-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3R)-2-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
IPDNGVSSCFCHRJ-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](CCN1)O |
Canonical SMILES |
CCC1C(CCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


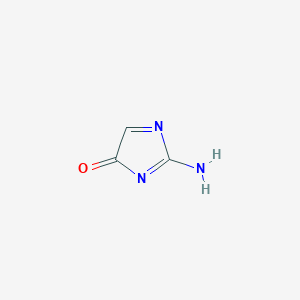
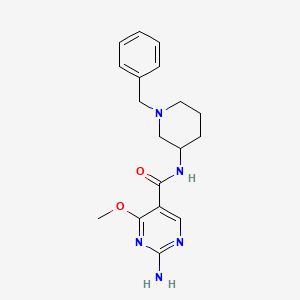

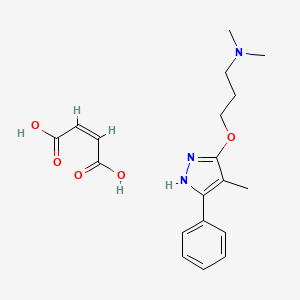

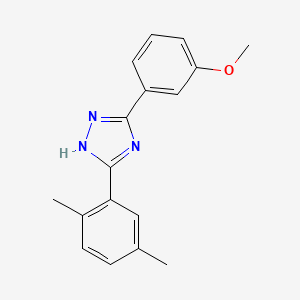
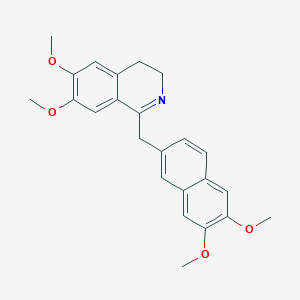
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)
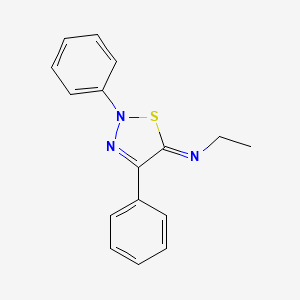

![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)



